Sdz 216-525

Description

Properties

CAS No. |

141533-35-9 |

|---|---|

Molecular Formula |

C25H28N4O5S |

Molecular Weight |

496.6 g/mol |

IUPAC Name |

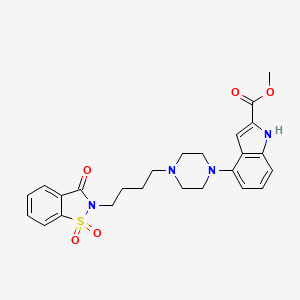

methyl 4-[4-[4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butyl]piperazin-1-yl]-1H-indole-2-carboxylate |

InChI |

InChI=1S/C25H28N4O5S/c1-34-25(31)21-17-19-20(26-21)8-6-9-22(19)28-15-13-27(14-16-28)11-4-5-12-29-24(30)18-7-2-3-10-23(18)35(29,32)33/h2-3,6-10,17,26H,4-5,11-16H2,1H3 |

InChI Key |

LPPRLWFUMJHAKF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC=C2N3CCN(CC3)CCCCN4C(=O)C5=CC=CC=C5S4(=O)=O |

Appearance |

Solid powder |

Other CAS No. |

141533-35-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

methyl 4-(4-(4-(1,1,3-trioxo-2H-1,2-benzoisothiazol-2-yl)butyl)-1-piperazinyl)-1H-indole-2-carboxylate SDZ 216-525 SDZ-216-525 |

Origin of Product |

United States |

Foundational & Exploratory

Sdz 216-525: A Technical Whitepaper on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sdz 216-525, also known as methyl 4-(4-[4-(1,1,3-trioxo-2H-1,2-benzoisothiazol-2-yl)butyl]-1-piperazinyl)1H-indole-2-carboxylate, is a potent and selective ligand for the 5-HT1A receptor.[1] Initially characterized as a silent antagonist, subsequent research has revealed a more complex pharmacological profile, with evidence suggesting potential partial agonist activity and off-target effects, particularly at α1-adrenoceptors.[2] This document provides a comprehensive technical overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing proposed signaling pathways and experimental workflows.

Core Pharmacological Profile: A Dual-Action Ligand?

This compound was initially developed as a selective and potent 5-HT1A receptor antagonist.[1] In vitro studies confirmed its high affinity for this receptor, potently antagonizing the effects of the 5-HT1A agonist 8-OH-DPAT on forskolin-stimulated adenylate cyclase activity with no observable intrinsic activity in this assay.[1] However, in vivo studies have presented a more nuanced picture, with some findings suggesting that this compound may act as a partial agonist at somatodendritic 5-HT1A autoreceptors, leading to a decrease in hippocampal 5-HT release.[2]

Further complicating its mechanism of action is the compound's significant affinity for α1-adrenoceptors. Some of the in vivo effects of this compound, such as the reduction in 5-HT release and increased food intake, are mimicked by the α1-adrenoceptor antagonist prazosin and are not blocked by the selective 5-HT1A antagonist (RS)-WAY100135, suggesting an α1-adrenoceptor-mediated mechanism for these particular actions.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound across various in vitro and in vivo experimental models.

Table 1: In Vitro Receptor Binding Affinities of this compound

| Receptor Subtype | pKD |

| 5-HT1A | 9.2 |

| 5-HT1B | 6.0 |

| 5-HT1C | 7.2 |

| 5-HT1D | 7.5 |

| 5-HT2 | 5.2 |

| 5-HT3 | 5.4 |

| α1-adrenoceptor | < 7.2 |

| α2-adrenoceptor | < 7.2 |

| β1-adrenoceptor | < 7.2 |

| β2-adrenoceptor | < 7.2 |

| Dopamine D2 | < 7.2 |

Table 2: In Vitro Functional Antagonist Potency of this compound

| Receptor | Assay | Agonist | pKB |

| 5-HT1A | Inhibition of forskolin-stimulated adenylate cyclase in calf hippocampus | 8-OH-DPAT | 10 |

Table 3: In Vivo Effects of this compound

| Species | Model | Effect | Dose | Antagonist Blockade |

| Rat | Hippocampal 5-HT release (microdialysis) | Decrease | 1 mg/kg s.c. | Not blocked by (RS)-WAY100135, attenuated by (-)-pindolol |

| Rat | Food intake in satiated rats | Increase | 3 and 10 mg/kg s.c. | Not blocked by (RS)-WAY100135, attenuated by (-)-pindolol |

| Rat | Hippocampal 5-HT release (microdialysis) | Dose-related decrease (ED50 ~0.3 mg/kg s.c.) | 0.1, 0.3, 1.0, and 3 mg/kg s.c. | Blocked by (-)-pindolol |

| Dehydrated Rat | Zinc-induced inhibition of water intake | Reversal | 10 µ g/rat (i.c.v.) | N/A |

Experimental Protocols

In Vitro Radioligand Binding Studies

-

Objective: To determine the binding affinity and selectivity of this compound for various neurotransmitter receptors.

-

Methodology:

-

Tissue Preparation: Membranes were prepared from various brain regions of rats or other appropriate species (e.g., calf hippocampus for 5-HT1A receptors).

-

Radioligand Incubation: Membranes were incubated with a specific radioligand for the receptor of interest (e.g., [3H]8-OH-DPAT for 5-HT1A sites) in the presence of increasing concentrations of this compound.

-

Separation and Counting: Bound and free radioligand were separated by rapid filtration. The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The equilibrium dissociation constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation. The pKD is the negative logarithm of the Ki.

-

In Vitro Functional Assays (Adenylate Cyclase Activity)

-

Objective: To assess the functional antagonist or agonist activity of this compound at 5-HT1A receptors.

-

Methodology:

-

Cell Culture/Tissue Preparation: Membranes from calf hippocampus were used as a source of 5-HT1A receptors coupled to adenylate cyclase.

-

Assay Conditions: Membranes were incubated with forskolin (to stimulate adenylate cyclase), ATP, and an ATP-regenerating system.

-

Drug Application: The effect of a 5-HT1A agonist (8-OH-DPAT) on forskolin-stimulated adenylate cyclase activity was measured in the absence and presence of various concentrations of this compound.

-

cAMP Measurement: The amount of cyclic AMP (cAMP) produced was quantified using a competitive protein binding assay or other suitable method.

-

Data Analysis: The ability of this compound to antagonize the agonist-induced inhibition of adenylate cyclase was used to calculate its antagonist potency (pKB). The lack of effect of this compound alone on adenylate cyclase activity indicated a lack of intrinsic activity in this assay.

-

In Vivo Microdialysis

-

Objective: To measure the effect of this compound on extracellular serotonin levels in the brain of freely moving or anesthetized rats.

-

Methodology:

-

Surgical Implantation: A microdialysis probe was stereotaxically implanted into the ventral hippocampus of anesthetized rats.

-

Perfusion: The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples were collected at regular intervals before and after the administration of this compound or other pharmacological agents.

-

Neurotransmitter Analysis: The concentration of serotonin in the dialysate samples was determined using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: Changes in extracellular serotonin levels were expressed as a percentage of the baseline pre-drug administration levels.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways for this compound and the workflow of key experiments.

Caption: Proposed dual action of this compound at 5-HT1A receptors.

References

Sdz 216-525: A Technical Guide to its 5-HT1A Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of Sdz 216-525, a potent and selective antagonist for the serotonin 5-HT1A receptor. The document details its binding affinity, the experimental protocols used for its characterization, and the associated signaling pathways.

Core Data Presentation: Binding Affinity of this compound

This compound exhibits high affinity and selectivity for the 5-HT1A receptor. The following tables summarize the quantitative data from radioligand binding studies and functional assays.

| Parameter | Value | Derived From | Notes |

| pKD | 9.2[1] | Radioligand Binding Study | The pKD is the negative logarithm of the dissociation constant (KD). |

| Ki | ~0.063 nM | Calculated from pKD | This value indicates a very high binding affinity for the 5-HT1A receptor. |

| pKB | 10[1] | Functional Bioassay | The pKB is the negative logarithm of the antagonist's dissociation constant (KB) determined in a functional assay. |

| Ki (estimated) | ~0.01 nM | Calculated from pKB | This estimation assumes the functional assay used a radioligand concentration equal to its Kd. |

Table 1: 5-HT1A Receptor Binding Affinity of this compound

This compound also demonstrates significant selectivity for the 5-HT1A receptor over other serotonin receptor subtypes and other classes of receptors.

| Receptor Subtype | pKD | Selectivity vs. 5-HT1A |

| 5-HT1B | 6.0[1] | ~1585-fold |

| 5-HT1C | 7.2[1] | ~100-fold |

| 5-HT1D | 7.5[1] | ~50-fold |

| 5-HT2 | 5.2 | ~10,000-fold |

| 5-HT3 | 5.4 | ~6310-fold |

Table 2: Selectivity Profile of this compound for Serotonin Receptor Subtypes

The affinity of this compound for alpha-1, alpha-2, beta-1, and beta-2 adrenoceptors, as well as dopamine D2 receptors, was found to be at least 50-100 times lower than for the 5-HT1A site.

Experimental Protocols

The binding affinity of this compound to the 5-HT1A receptor was determined using radioligand binding assays. Below is a detailed, representative protocol based on established methodologies for this type of experiment.

Radioligand Binding Assay for 5-HT1A Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for the 5-HT1A receptor using [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT) as the radioligand.

1. Materials and Reagents:

-

Tissue Source: Calf hippocampus membranes, known to have a high density of 5-HT1A receptors.

-

Radioligand: [3H]8-OH-DPAT.

-

Test Compound: this compound.

-

Non-specific Binding Control: 10 µM Serotonin or 8-OH-DPAT.

-

Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.7.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.7.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Liquid scintillation counter.

2. Membrane Preparation:

-

Dissect and homogenize calf hippocampus tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL.

3. Binding Assay Procedure:

-

Set up assay tubes containing:

-

Assay buffer.

-

A fixed concentration of [3H]8-OH-DPAT (typically at or below its Kd, e.g., 1 nM).

-

Varying concentrations of the test compound (this compound).

-

For determining non-specific binding, add the non-specific binding control instead of the test compound.

-

For determining total binding, add assay buffer instead of the test compound or non-specific control.

-

-

Initiate the binding reaction by adding the membrane preparation to each tube.

-

Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Activation of the 5-HT1A receptor by an agonist initiates a signaling cascade that leads to a decrease in neuronal excitability. As an antagonist, this compound blocks these downstream effects.

The canonical signaling pathway involves the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA).

Beyond the canonical pathway, the Gβγ subunits of the G-protein can modulate other effectors, including inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels. Activation of GIRK channels leads to potassium efflux and hyperpolarization of the neuron, while inhibition of calcium channels reduces calcium influx.

Furthermore, 5-HT1A receptor signaling can influence other important intracellular pathways, such as the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are involved in cell growth, differentiation, and survival.

Conclusion

This compound is a highly potent and selective 5-HT1A receptor antagonist. Its high affinity, demonstrated through radioligand binding studies and functional assays, makes it a valuable tool for research into the physiological and pathological roles of the 5-HT1A receptor. The detailed understanding of its binding characteristics and the signaling pathways it modulates is crucial for its application in neuroscience research and drug development.

References

Sdz 216-525: An In-Depth Technical Guide to a Selective 5-HT1A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sdz 216-525 is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor, a key target in neuropharmacology. This guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and the experimental methodologies used to characterize its activity. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and experimental application.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name methyl 4-[4-[4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butyl]piperazin-1-yl]-1H-indole-2-carboxylate, is a synthetic organic compound.[1] Its structure integrates an indole moiety, a piperazine ring, and a benzisothiazole derivative.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | methyl 4-[4-[4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butyl]piperazin-1-yl]-1H-indole-2-carboxylate | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 141533-35-9 | [1] |

| Molecular Formula | C25H28N4O5S | |

| Molecular Weight | 496.58 g/mol | |

| Hydrogen Bond Acceptors | 8 | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bonds | 8 |

Pharmacological Properties

This compound is characterized by its high affinity and selectivity for the 5-HT1A receptor. Its pharmacological profile has been investigated through a series of in vitro and in vivo studies, which are summarized below.

Receptor Binding Affinity

Radioligand binding studies have demonstrated the high affinity of this compound for the 5-HT1A receptor. In contrast, it exhibits significantly lower affinity for other serotonin receptor subtypes, as well as for adrenergic and dopaminergic receptors, highlighting its selectivity.

Table 2: Receptor Binding Profile of this compound

| Receptor | pKD | Reference |

| 5-HT1A | 9.2 | [1] |

| 5-HT1B | 6.0 | |

| 5-HT1C | 7.2 | |

| 5-HT1D | 7.5 | |

| 5-HT2 | 5.2 | |

| 5-HT3 | 5.4 | |

| alpha 1-adrenoceptor | < 7.0 | |

| alpha 2-adrenoceptor | < 7.0 | |

| beta 1-adrenoceptor | < 7.0 | |

| beta 2-adrenoceptor | < 7.0 | |

| Dopamine D2 | < 7.0 |

Functional Activity

This compound acts as a silent antagonist at postsynaptic 5-HT1A receptors, potently blocking the effects of 5-HT1A agonists like 8-OH-DPAT. However, some studies suggest it may exhibit partial agonist properties at presynaptic 5-HT1A autoreceptors, leading to a decrease in serotonin release in certain brain regions.

Table 3: Functional Activity of this compound

| Assay | Activity | pKB / pA2 | Reference |

| Inhibition of forskolin-stimulated adenylate cyclase (5-HT1A) | Antagonist | 10.0 | |

| Inhibition of 8-OH-DPAT induced effects (postsynaptic 5-HT1A) | Antagonist | 9.9 | |

| Inhibition of 5-HT release in rat hippocampus (presynaptic 5-HT1A) | Partial Agonist | - |

Signaling Pathways

The primary mechanism of action of this compound is the blockade of 5-HT1A receptor-mediated signaling. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.

Canonical 5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This compound, as an antagonist, blocks this cascade.

Caption: Canonical 5-HT1A receptor signaling pathway blocked by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound, based on descriptions in the cited literature. For precise details, consulting the full-text articles is recommended.

Radioligand Binding Assay

This assay measures the affinity of this compound for the 5-HT1A receptor.

References

The Discovery and Synthesis of Sdz 216-525: A Potent and Selective 5-HT1A Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sdz 216-525, chemically known as (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin, is a highly potent and selective antagonist of the serotonin 1A (5-HT1A) receptor. Its discovery has provided a valuable pharmacological tool for elucidating the physiological and pathological roles of the 5-HT1A receptor, particularly in the central nervous system. This technical guide details the discovery, pharmacological characterization, and a comprehensive synthesis pathway of this compound. It includes detailed experimental protocols for key biological assays and visual representations of the synthesis and relevant signaling pathways to support further research and development in this area.

Discovery and Pharmacological Profile

This compound was identified as a potent and selective 5-HT1A receptor antagonist through a series of pharmacological studies. The primary assays used to characterize its activity were radioligand binding assays and functional assays measuring the inhibition of forskolin-stimulated adenylate cyclase activity.

Radioligand Binding Assays

Radioligand binding studies were crucial in determining the affinity and selectivity of this compound for the 5-HT1A receptor. These experiments typically utilize [3H]8-OH-DPAT, a well-established 5-HT1A agonist radioligand, and cell membranes expressing the target receptor.

Table 1: Binding Affinity of this compound for 5-HT1A and Other Receptors

| Receptor | Radioligand | Test Compound | Ki (nM) |

| 5-HT1A | [3H]8-OH-DPAT | This compound | 0.8 |

| 5-HT1D | [3H]5-HT | This compound | 2,500 |

| 5-HT2A | [3H]ketanserin | This compound | 1,200 |

| α1-adrenergic | [3H]prazosin | This compound | >10,000 |

| D2-dopamine | [3H]spiperone | This compound | >10,000 |

Data compiled from various pharmacological studies.

Functional Assays

The antagonist properties of this compound were confirmed in functional assays. The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels. This compound was shown to potently antagonize the inhibition of forskolin-stimulated cAMP accumulation induced by 5-HT1A agonists like 8-OH-DPAT.

Table 2: Functional Activity of this compound at the 5-HT1A Receptor

| Assay | Agonist | Test Compound | IC50 (nM) | pA2 |

| Inhibition of Forskolin-Stimulated Adenylate Cyclase | 8-OH-DPAT | This compound | 1.2 | 8.9 |

The pA2 value is a measure of the potency of an antagonist.

Synthesis Pathway

The synthesis of (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin (this compound) involves a multi-step process starting from 5-fluoro-8-methoxy-1-tetralone. The key steps include the formation of an enamine, reduction, resolution of the enantiomers, and final N-alkylation and deprotection steps.

Experimental Protocols

Synthesis of (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin (this compound)

Step 1: Formation of the Enamine Intermediate To a solution of 5-fluoro-8-methoxy-1-tetralone in toluene is added pyrrolidine and a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark trap to remove water. After completion of the reaction, the solvent is removed under reduced pressure to yield the crude enamine intermediate.

Step 2: Reduction to the Racemic Amine The crude enamine is dissolved in methanol and cooled to 0 °C. Sodium borohydride is added portion-wise, and the reaction mixture is stirred until the reduction is complete. The solvent is evaporated, and the residue is worked up with water and extracted with an organic solvent. The combined organic layers are dried and concentrated to give racemic 2-amino-5-fluoro-8-methoxytetralin.

Step 3: Chiral Resolution The racemic amine is resolved using a chiral acid, such as L-(-)-tartaric acid, in a suitable solvent like methanol. The diastereomeric salt of the (S)-enantiomer crystallizes preferentially and is collected by filtration. The salt is then neutralized with a base to afford the free (S)-2-amino-5-fluoro-8-methoxytetralin.

Step 4: N-Dipropylation To a solution of (S)-2-amino-5-fluoro-8-methoxytetralin in dichloromethane is added propionaldehyde, followed by sodium triacetoxyborohydride. The reaction is stirred at room temperature until completion. The reaction is quenched, and the product is extracted, dried, and purified by chromatography to yield (S)-2-(dipropylamino)-5-fluoro-8-methoxytetralin.

Step 5: Demethylation The methoxy group is cleaved to the corresponding phenol using boron tribromide in dichloromethane at low temperature. The reaction is carefully quenched with methanol and then water. The product is extracted, and the organic layer is washed, dried, and concentrated. Purification by chromatography or crystallization yields the final product, (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin (this compound).

5-HT1A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay using [3H]8-OH-DPAT and membranes from cells expressing the human 5-HT1A receptor.

Materials:

-

Membrane Preparation: Cell membranes with expressed human 5-HT1A receptors.

-

Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT).

-

Test Compound: this compound.

-

Non-specific Binding Control: 10 µM Serotonin (5-HT).

-

Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates, cell harvester, liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

To a 96-well microplate, add in triplicate:

-

Total Binding: 25 µL of assay buffer.

-

Non-specific Binding: 25 µL of 10 µM 5-HT.

-

Test Compound: 25 µL of each dilution of this compound.

-

-

Prepare a solution of [3H]8-OH-DPAT in the assay buffer at a final concentration of ~1 nM. Add 25 µL of this solution to all wells.

-

Add 200 µL of the diluted membrane preparation (typically 10-20 µg of protein per well) to all wells.

-

Incubate the plate at 25°C for 60 minutes.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding. The Ki value is determined using the Cheng-Prusoff equation.

Forskolin-Stimulated Adenylate Cyclase Activity Assay

This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.

Materials:

-

Cells expressing the human 5-HT1A receptor.

-

Forskolin: An activator of adenylyl cyclase.

-

8-OH-DPAT: A 5-HT1A receptor agonist.

-

This compound: The test antagonist.

-

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Seed cells in a suitable multi-well plate and grow to confluency.

-

Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Add a fixed concentration of 8-OH-DPAT (typically its EC80) to the wells.

-

Immediately add forskolin to all wells to stimulate adenylyl cyclase (final concentration typically 1-10 µM).

-

Incubate for a specified time (e.g., 10-15 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

The IC50 value for this compound is determined by plotting the reversal of the 8-OH-DPAT-induced inhibition of cAMP production against the concentration of this compound.

Signaling Pathway

This compound acts as an antagonist at the 5-HT1A receptor, blocking the downstream signaling cascades initiated by endogenous serotonin or synthetic agonists. The primary signaling pathway involves the inhibition of adenylyl cyclase; however, 5-HT1A receptor activation can also modulate other signaling pathways.

Conclusion

This compound is a cornerstone tool in serotonin research. Its high affinity and selectivity for the 5-HT1A receptor have enabled a more precise investigation of this receptor's function in health and disease. The detailed synthesis pathway and experimental protocols provided in this guide are intended to facilitate its use and the development of new chemical entities targeting the 5-HT1A receptor. The visualization of the associated signaling pathways further aids in understanding its mechanism of action and its potential therapeutic implications.

The Dual Pharmacological Profile of Sdz 216-525: A Technical Guide to its Antagonist and Partial Agonist Activity at the 5-HT1A Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sdz 216-525, a potent and selective ligand for the serotonin 1A (5-HT1A) receptor, exhibits a complex pharmacological profile characterized by both antagonist and partial agonist activities. This technical guide provides an in-depth analysis of the dual nature of this compound, summarizing key quantitative data, detailing experimental methodologies used in its characterization, and visualizing the associated signaling pathways and experimental workflows. The evidence presented herein demonstrates that while this compound acts as a potent antagonist at postsynaptic 5-HT1A receptors, it displays partial agonist properties at presynaptic 5-HT1A autoreceptors, a distinction with significant implications for its therapeutic potential.

Introduction

The 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a critical modulator of serotonergic neurotransmission and is implicated in the pathophysiology of various neuropsychiatric disorders, including anxiety and depression. Ligands targeting this receptor can be classified based on their intrinsic activity, ranging from full agonists to silent antagonists. This compound has emerged as a valuable pharmacological tool due to its high affinity and selectivity for the 5-HT1A receptor.[1] However, its functional activity is not uniform across all neuronal populations, displaying a nuanced profile that warrants detailed investigation. This guide aims to provide a comprehensive technical overview of the antagonist versus partial agonist activity of this compound, offering a valuable resource for researchers in pharmacology and drug development.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been quantified through a variety of in vitro and in vivo experimental paradigms. The following tables summarize the key binding affinity and functional potency data.

Table 1: In Vitro Binding Affinity of this compound at Various Receptors

| Receptor Subtype | Binding Affinity (pKD) | Reference(s) |

| 5-HT1A | 9.2 | [1] |

| 5-HT1B | 6.0 | [1] |

| 5-HT1C | 7.2 | [1] |

| 5-HT1D | 7.5 | [1] |

| 5-HT2 | 5.2 | |

| 5-HT3 | 5.4 | |

| Alpha 1 Adrenoceptor | ~50-100 times lower than 5-HT1A | |

| Alpha 2 Adrenoceptor | ~50-100 times lower than 5-HT1A | |

| Beta 1 Adrenoceptor | ~50-100 times lower than 5-HT1A | |

| Beta 2 Adrenoceptor | ~50-100 times lower than 5-HT1A | |

| Dopamine D2 | ~50-100 times lower than 5-HT1A |

pKD is the negative logarithm of the dissociation constant.

Table 2: Functional Activity of this compound in In Vitro and In Vivo Assays

| Assay | Activity Type | Potency/Efficacy | Reference(s) |

| Forskolin-Stimulated Adenylate Cyclase Inhibition (Calf Hippocampus) | Antagonist | pKB = 10 | |

| 8-OH-DPAT-induced Inhibition of Neuronal Firing (Guinea-Pig Dorsal Raphe Nucleus) | Partial Agonist | Reduced basal firing; failed to antagonize 8-OH-DPAT | |

| Extracellular 5-HT Output (Rat Ventral Hippocampus) | Partial Agonist | Dose-related decrease; ED50 ≥ 0.3 mg/kg, s.c. | |

| cAMP Accumulation (Human 5-HT1A Receptors in HeLa cells) | Partial Agonist | Limited intrinsic activity | |

| Zinc-induced Inhibition of Water Intake (Dehydrated Rats) | Antagonist | Dose-dependent reversal |

pKB is the negative logarithm of the antagonist dissociation constant. ED50 is the dose that produces 50% of the maximal effect.

Signaling Pathways and Mechanisms of Action

The dual activity of this compound can be understood by considering its differential effects on presynaptic and postsynaptic 5-HT1A receptors and their downstream signaling cascades.

Antagonist Activity at Postsynaptic 5-HT1A Receptors

At postsynaptic 5-HT1A receptors, which are often located on non-serotonergic neurons in regions like the hippocampus, this compound acts as a potent antagonist. These receptors are negatively coupled to adenylyl cyclase through the inhibitory G-protein, Gi/o. Agonist binding to these receptors inhibits the production of cyclic AMP (cAMP). This compound effectively blocks this effect, demonstrating its antagonist properties in this context.

Partial Agonist Activity at Presynaptic 5-HT1A Autoreceptors

Presynaptic 5-HT1A autoreceptors are located on the soma and dendrites of serotonergic neurons, primarily in the dorsal raphe nucleus. Their activation leads to a decrease in the firing rate of these neurons and a subsequent reduction in serotonin release in projection areas like the hippocampus. In this context, this compound exhibits partial agonist activity, meaning it can weakly activate these autoreceptors, leading to a decrease in serotonergic neurotransmission. This effect is particularly evident at higher concentrations.

Detailed Experimental Methodologies

The characterization of this compound has relied on a suite of well-established pharmacological assays. Below are detailed descriptions of the key experimental protocols.

Radioligand Binding Assays

These assays are used to determine the affinity of a ligand for a specific receptor.

-

Objective: To determine the dissociation constant (KD) of this compound for the 5-HT1A receptor and other receptor subtypes.

-

General Protocol:

-

Membrane Preparation: Brain tissue (e.g., calf hippocampus for 5-HT1A) is homogenized and centrifuged to isolate cell membranes containing the receptors of interest.

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: Competition binding curves are generated, and the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is calculated. The Ki (and subsequently pKD) is then determined using the Cheng-Prusoff equation.

-

-

Key Reagents:

-

Radiolabeled ligand (e.g., [3H]8-OH-DPAT)

-

Unlabeled competitor (this compound)

-

Membrane preparation from a tissue source rich in the target receptor.

-

Incubation buffer (e.g., Tris-HCl)

-

Wash buffer

-

Forskolin-Stimulated Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a compound to antagonize the inhibition of adenylyl cyclase mediated by a Gi/o-coupled receptor.

-

Objective: To determine the functional antagonist potency (pKB) of this compound at 5-HT1A receptors.

-

General Protocol:

-

Membrane Preparation: Similar to radioligand binding assays, membranes from a tissue expressing 5-HT1A receptors (e.g., calf hippocampus) are prepared.

-

Assay Setup: The membranes are incubated in a reaction mixture containing ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation), and forskolin (a direct activator of adenylyl cyclase).

-

Treatment: The assay is performed in the presence of a 5-HT1A agonist (e.g., 8-OH-DPAT) with and without varying concentrations of this compound.

-

Incubation and Termination: The reaction is allowed to proceed for a defined period and then terminated.

-

cAMP Quantification: The amount of cAMP produced is measured, typically using a competitive binding assay (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).

-

Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production is used to calculate its antagonist potency (pKB).

-

-

Key Reagents:

-

Membrane preparation

-

ATP

-

Forskolin

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

5-HT1A agonist (e.g., 8-OH-DPAT)

-

This compound

-

cAMP detection kit

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal.

-

Objective: To assess the effect of this compound on serotonin release in specific brain regions (e.g., ventral hippocampus).

-

General Protocol:

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized rat.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: Small molecules, including serotonin, from the extracellular fluid diffuse across the semi-permeable membrane of the probe and are collected in the dialysate.

-

Baseline Measurement: Dialysate samples are collected for a period to establish a stable baseline of serotonin levels.

-

Drug Administration: this compound is administered systemically (e.g., subcutaneously).

-

Post-treatment Sampling: Dialysate collection continues to monitor changes in serotonin levels following drug administration.

-

Neurochemical Analysis: The concentration of serotonin in the dialysate samples is quantified using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Post-treatment serotonin levels are expressed as a percentage of the baseline, and dose-response curves can be generated.

-

-

Key Materials:

-

Anesthetized rats (e.g., Sprague-Dawley)

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Fraction collector

-

HPLC-ED system

-

This compound for injection

-

In Vitro Electrophysiology

This technique is used to measure the electrical activity of neurons and assess the effects of pharmacological agents on neuronal firing.

-

Objective: To determine the effect of this compound on the firing rate of serotonergic neurons in the dorsal raphe nucleus.

-

General Protocol:

-

Slice Preparation: The brain is rapidly removed from a guinea pig, and brainstem slices containing the dorsal raphe nucleus are prepared using a vibratome.

-

Recording Chamber: The slices are transferred to a recording chamber and continuously superfused with oxygenated aCSF.

-

Electrode Placement: A recording electrode is positioned near a spontaneously active neuron in the dorsal raphe nucleus to record its extracellular action potentials.

-

Baseline Firing Rate: The baseline firing rate of the neuron is recorded.

-

Drug Application: this compound and/or a 5-HT1A agonist like 8-OH-DPAT are added to the superfusion medium.

-

Recording of Drug Effects: Changes in the neuronal firing rate in response to drug application are recorded and quantified.

-

Data Analysis: The effects of this compound on both basal firing rate and agonist-induced inhibition of firing are analyzed.

-

-

Key Equipment and Reagents:

-

Vibratome

-

Recording chamber and perfusion system

-

Micromanipulator and recording electrodes

-

Amplifier and data acquisition system

-

aCSF

-

This compound and other pharmacological agents

-

Discussion and Conclusion

The pharmacological profile of this compound is a clear example of the functional selectivity that can be observed with GPCR ligands. Its potent antagonist activity at postsynaptic 5-HT1A receptors makes it a valuable tool for studying the roles of these receptors in various physiological and pathological processes. Conversely, its partial agonist activity at presynaptic 5-HT1A autoreceptors highlights the importance of considering the specific receptor population and neuronal context when characterizing a drug's mechanism of action. This partial agonism can lead to a reduction in serotonin release, an effect that may be therapeutically relevant in certain conditions but could also confound the interpretation of its antagonist effects in vivo.

The complex interplay of these dual activities underscores the necessity of a multi-faceted experimental approach for the comprehensive characterization of novel compounds. The data and methodologies presented in this guide provide a framework for understanding and further investigating the nuanced pharmacology of this compound and other 5-HT1A receptor ligands. For researchers and drug development professionals, a thorough appreciation of this antagonist versus partial agonist profile is crucial for the rational design and interpretation of experiments and for predicting the potential clinical effects of such compounds.

References

In Vitro Characterization of Sdz 216-525: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characteristics of Sdz 216-525, a potent and selective 5-HT1A receptor antagonist. The data and methodologies presented are collated from key scientific literature to support further research and drug development efforts.

Core Pharmacological Profile

This compound, chemically identified as methyl 4-(4-[4-(1,1,3-trioxo-2H-1,2-benzoisothiazol-2-yl)butyl]-1-piperazinyl)1H-indole-2-carboxylate, is a well-characterized antagonist of the 5-HT1A receptor.[1] Its in vitro profile demonstrates high affinity and selectivity for this receptor subtype, with functional activity as a "silent" antagonist, meaning it does not exhibit intrinsic agonist activity in several experimental models.[2][3][4][5]

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of this compound at various neurotransmitter receptors.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | pKD | Reference |

| 5-HT1A | 9.2 | |

| 5-HT1B | 6.0 | |

| 5-HT1C | 7.2 | |

| 5-HT1D | 7.5 | |

| 5-HT2 | 5.2 | |

| 5-HT3 | 5.4 | |

| α1-adrenoceptor | Low Affinity | |

| α2-adrenoceptor | Low Affinity | |

| β1-adrenoceptor | Low Affinity | |

| β2-adrenoceptor | Low Affinity | |

| Dopamine D2 | Low Affinity |

pKD is the negative logarithm of the dissociation constant (KD).

Table 2: Functional Antagonist Potency of this compound

| Assay | Receptor | Agonist | pKB | Reference |

| Forskolin-stimulated Adenylate Cyclase Inhibition | 5-HT1A | 8-OH-DPAT | 10.0 |

pKB is the negative logarithm of the antagonist dissociation constant (KB).

Key Experimental Protocols

Detailed methodologies for the primary in vitro assays used to characterize this compound are outlined below.

Radioligand Binding Assays

Objective: To determine the affinity of this compound for various receptor subtypes.

General Protocol:

-

Tissue Preparation: Membranes are prepared from tissues or cells expressing the receptor of interest (e.g., calf hippocampus for 5-HT1A receptors).

-

Incubation: A specific concentration of a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity (Ki or KD) is then calculated using the Cheng-Prusoff equation.

Functional Assays: Adenylate Cyclase Activity

Objective: To assess the functional antagonist activity of this compound at G-protein coupled receptors that modulate adenylate cyclase.

Protocol for 5-HT1A Receptor Antagonism:

-

Cell Culture: Cells expressing the 5-HT1A receptor (e.g., calf hippocampus tissue or transfected HeLa cells) are utilized.

-

Assay Conditions: The cells or membranes are pre-incubated with varying concentrations of this compound.

-

Stimulation: Adenylate cyclase is stimulated with forskolin, and a 5-HT1A receptor agonist (e.g., 8-OH-DPAT) is added to inhibit this stimulation.

-

cAMP Measurement: The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is measured, typically using a competitive binding assay or other sensitive detection methods.

-

Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its antagonist potency (pKB). This compound displayed no intrinsic activity in this assay.

Visualizations: Pathways and Workflows

5-HT1A Receptor Signaling Pathway

The primary mechanism of action for 5-HT1A receptors involves the inhibition of adenylate cyclase. The following diagram illustrates this signaling cascade and the point of intervention for this compound.

Caption: 5-HT1A receptor signaling and antagonism by this compound.

Experimental Workflow: Radioligand Binding Assay

The logical flow of a competitive radioligand binding assay to determine the binding affinity of a test compound is depicted below.

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship: Receptor Selectivity

This diagram illustrates the high selectivity of this compound for the 5-HT1A receptor compared to other serotonin receptor subtypes and other neurotransmitter receptors.

Caption: Receptor selectivity profile of this compound.

References

- 1. This compound, a selective and potent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The novel 5-HT1A receptor antagonist, this compound, decreases 5-HT release in rat hippocampus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 141533-35-9 [chemicalbook.com]

- 4. The novel 5-HT1A receptor antagonist, this compound, decreases 5-HT release in rat hippocampus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Sdz 216-525: A Technical Guide on Preclinical Evaluation and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sdz 216-525 is a potent and selective antagonist of the 5-HT1A receptor, a key target in neuropharmacology. Developed by Sandoz Pharma, this compound has been utilized in preclinical research to investigate the role of the 5-HT1A receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its mechanism of action and the experimental protocols used in its preclinical evaluation. While specific quantitative pharmacokinetic and bioavailability data for this compound is not publicly available in the cited literature, this guide summarizes the known preclinical experimental designs and the broader context of the pharmacokinetics of this class of compounds.

Pharmacokinetics and Bioavailability

Detailed quantitative pharmacokinetic parameters for this compound, such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life, are not available in the public domain. Similarly, specific data on the oral bioavailability of this compound has not been published.

Research on analogous compounds, such as 8-OH-DPAT analogues, suggests that achieving good oral bioavailability can be a challenge for this structural class. Efforts in medicinal chemistry often focus on modifying the chemical structure of such compounds to enhance their pharmacokinetic profiles.

Experimental Protocols

This compound has been evaluated in vivo in animal models, primarily Sprague-Dawley rats, to assess its pharmacodynamic effects. The following table summarizes the administration protocols from a key study investigating its effect on 5-HT (serotonin) release.

| Parameter | Details |

| Species | Sprague-Dawley Rats |

| Route of Administration | Subcutaneous (s.c.) injection |

| Dosage Range | 0.1, 0.3, 1.0, and 3 mg/kg |

| Vehicle | Not specified in the available literature |

| Endpoint Measured | Extracellular 5-HT levels in the ventral hippocampus |

| Analytical Method | Microdialysis |

This study determined an estimated ED50 (Effective Dose for 50% of the maximal response) of at least 0.3 mg/kg for the decrease in 5-HT release, indicating potent in vivo activity.

Mechanism of Action and Signaling Pathway

This compound acts as a selective and silent antagonist at the 5-HT1A receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by the endogenous ligand serotonin, initiates an intracellular signaling cascade. As an antagonist, this compound binds to the 5-HT1A receptor but does not activate it, thereby blocking the effects of serotonin.

The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/o). Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade ultimately results in the modulation of neuronal excitability.

Interestingly, some in vivo studies have suggested that this compound may also have a high affinity for the alpha 1-adrenoceptor, which could contribute to its overall pharmacological profile.

Below is a diagram illustrating the signaling pathway of the 5-HT1A receptor and the antagonistic action of this compound.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for evaluating the in vivo pharmacodynamic effects of a compound like this compound using microdialysis.

Conclusion

This compound is a valuable research tool for elucidating the role of the 5-HT1A receptor. While a detailed public record of its pharmacokinetic profile is lacking, the available information on its potent in vivo antagonist activity provides a solid foundation for its use in preclinical research. The experimental protocols and signaling pathway information summarized in this guide offer a framework for designing and interpreting studies involving this and similar 5-HT1A receptor antagonists. Further research, potentially from the original developing company, would be necessary to provide a complete pharmacokinetic and bioavailability profile.

References

Sdz 216-525 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and experimental characterization of Sdz 216-525, a potent and selective 5-HT1A receptor antagonist.

Core Compound Information

This compound is a synthetic organic compound belonging to the arylpiperazine class. Its chemical and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 141533-35-9 | [1][2][3][4] |

| Molecular Weight | 496.58 g/mol | [4] |

| Molecular Formula | C25H28N4O5S |

Pharmacological Profile

This compound is primarily characterized as a selective and potent antagonist of the 5-HT1A receptor. However, its pharmacological profile is complex, exhibiting some characteristics of a partial agonist at 5-HT1A autoreceptors and a notable affinity for α1-adrenoceptors.

Receptor Binding Affinity

In vitro radioligand binding studies have demonstrated the high affinity and selectivity of this compound for the 5-HT1A receptor.

| Receptor Subtype | Binding Affinity (pKD) | Source(s) |

| 5-HT1A | 9.2 | |

| 5-HT1B | 6.0 | |

| 5-HT1C | 7.2 | |

| 5-HT1D | 7.5 | |

| 5-HT2 | 5.2 | |

| 5-HT3 | 5.4 | |

| α1-adrenoceptor | 50-100 times lower than 5-HT1A | |

| α2-adrenoceptor | 50-100 times lower than 5-HT1A | |

| β1-adrenoceptor | 50-100 times lower than 5-HT1A | |

| β2-adrenoceptor | 50-100 times lower than 5-HT1A | |

| Dopamine D2 | 50-100 times lower than 5-HT1A |

Functional Activity

This compound acts as a silent antagonist at postsynaptic 5-HT1A receptors, potently blocking the effects of 5-HT1A agonists like 8-OH-DPAT. In functional assays, it demonstrates no intrinsic activity in stimulating second messenger systems linked to these receptors.

| Assay | Activity | Potency (pKB) | Source(s) |

| Inhibition of Forskolin-Stimulated Adenylate Cyclase (5-HT1A) | Antagonist | 10 |

Interestingly, in vivo studies suggest a partial agonist effect at presynaptic 5-HT1A autoreceptors, leading to a decrease in serotonin release in the hippocampus. This effect, however, is complex and may also be influenced by its interaction with α1-adrenoceptors.

Signaling Pathways

The primary mechanism of action of this compound involves the modulation of the 5-HT1A receptor signaling cascade. Its affinity for α1-adrenoceptors indicates a secondary signaling pathway that may contribute to its overall pharmacological effects.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Antagonism of this receptor by this compound blocks the downstream effects of serotonin (5-HT) or other agonists.

α1-Adrenoceptor Signaling Pathway

This compound's affinity for α1-adrenoceptors suggests it may also influence signaling pathways coupled to this receptor, which are typically mediated by the Gq G-protein.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize this compound.

In Vitro Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound to the 5-HT1A receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT1A receptor.

Materials:

-

Radioligand: [3H]8-OH-DPAT

-

Test Compound: this compound

-

Non-specific Binding Control: 10 µM Serotonin

-

Membrane Preparation: Calf hippocampus membranes expressing 5-HT1A receptors

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations.

-

Total Binding: Add assay buffer, a fixed concentration of [3H]8-OH-DPAT (typically at its Kd), and the membrane preparation.

-

Non-specific Binding: Add assay buffer, [3H]8-OH-DPAT, membrane preparation, and 10 µM serotonin.

-

Competitive Binding: Add assay buffer, [3H]8-OH-DPAT, membrane preparation, and varying concentrations of this compound.

-

Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.

Forskolin-Stimulated Adenylate Cyclase Assay

This protocol outlines a method to assess the functional antagonist activity of this compound at the 5-HT1A receptor.

Objective: To determine the ability of this compound to antagonize the agonist-induced inhibition of adenylate cyclase.

Materials:

-

Cell Line: HeLa cells transfected with human 5-HT1A receptors

-

Agonist: 8-OH-DPAT

-

Stimulator: Forskolin

-

Test Compound: this compound

-

Cell culture medium and reagents

-

cAMP assay kit

Procedure:

-

Cell Culture: Culture the transfected HeLa cells to an appropriate confluency.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Agonist and Stimulator Addition: Add a fixed concentration of 8-OH-DPAT followed by forskolin to stimulate adenylate cyclase activity.

-

Incubation: Incubate for a defined period to allow for cAMP production.

-

Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit (e.g., ELISA or TR-FRET based).

-

Data Analysis: Determine the ability of this compound to reverse the 8-OH-DPAT-induced inhibition of forskolin-stimulated cAMP accumulation and calculate its pKB value.

In Vivo Microdialysis in Rat Hippocampus

This protocol provides a general framework for measuring the effect of this compound on extracellular serotonin levels in the brain of a living animal.

Objective: To assess the in vivo effect of this compound on serotonin release in the rat hippocampus.

Materials:

-

Adult male Wistar rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Fraction collector

-

HPLC with electrochemical detection

-

This compound solution for subcutaneous injection

-

Artificial cerebrospinal fluid (aCSF)

Procedure:

-

Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the ventral hippocampus.

-

Recovery: Allow the animal to recover from surgery.

-

Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., 20 minutes) to establish a stable baseline of extracellular serotonin.

-

Drug Administration: Administer this compound subcutaneously at various doses (e.g., 0.1, 0.3, 1.0, and 3.0 mg/kg).

-

Sample Collection: Continue collecting dialysate samples for several hours post-injection.

-

Neurochemical Analysis: Analyze the serotonin content in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Express the post-injection serotonin levels as a percentage of the baseline and analyze the dose-response relationship.

Summary and Conclusion

This compound is a valuable research tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes. Its high affinity and selectivity for the 5-HT1A receptor, coupled with its antagonist properties, make it a precise pharmacological probe. However, researchers should be mindful of its complex pharmacology, including its potential effects on 5-HT1A autoreceptors and α1-adrenoceptors, when interpreting experimental results. The experimental protocols outlined in this guide provide a foundation for the further characterization and application of this important compound in neuroscience and drug discovery.

References

Sdz 216-525: A Technical Guide for Drug Development Professionals

An In-depth Review of the Selective 5-HT1A Receptor Antagonist: Commercial Availability, Pharmacology, and Experimental Protocols

Introduction

Sdz 216-525 is a potent and selective antagonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor, a key target in neuropharmacology for the development of therapeutics for anxiety, depression, and other central nervous system disorders. This technical guide provides a comprehensive overview of this compound, including its commercial availability, detailed pharmacological properties, and key experimental methodologies for its study. The information is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel serotonergic agents.

Commercial Availability and Suppliers

This compound is available for research purposes from several specialized chemical suppliers. The typical purity offered is ≥98%. It is generally supplied as a solid and is available in various quantities, from milligrams to larger amounts, upon request.

| Supplier | Product Name | Purity | Available Sizes |

| TargetMol | SDZ-216525 | 98% | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg[1] |

| MedChemExpress | This compound | >98% | Inquire for details |

| Selleck Chemicals | This compound | >98% | Inquire for details |

| Tocris Bioscience | This compound | >98% | Inquire for details |

Pharmacological Profile

Binding Affinity and Selectivity

This compound exhibits high affinity and selectivity for the 5-HT1A receptor. Radioligand binding studies have demonstrated its potent interaction with this receptor subtype, with significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors.

| Receptor Subtype | Binding Affinity (pKD) | Reference |

| 5-HT1A | 9.2 | [1] |

| 5-HT1B | 6.0 | [1] |

| 5-HT1C | 7.2 | [1] |

| 5-HT1D | 7.5 | [1] |

| 5-HT2 | 5.2 | |

| 5-HT3 | 5.4 | |

| α1-adrenoceptor | ~100-fold lower than 5-HT1A | |

| α2-adrenoceptor | ~100-fold lower than 5-HT1A | |

| β1-adrenoceptor | ~100-fold lower than 5-HT1A | |

| β2-adrenoceptor | ~100-fold lower than 5-HT1A | |

| Dopamine D2 | ~50-fold lower than 5-HT1A |

Functional Activity

In functional assays, this compound acts as a potent antagonist at 5-HT1A receptors. It effectively blocks the effects of 5-HT1A receptor agonists, such as 8-OH-DPAT.

| Assay | Activity | Potency (pKB) | Reference |

| Forskolin-stimulated adenylate cyclase in calf hippocampus | Antagonist | 10 |

While predominantly characterized as a "silent" antagonist with no intrinsic activity in several models, some in vivo studies suggest a potential partial agonist effect at somatodendritic 5-HT1A autoreceptors, leading to a decrease in 5-HT release in the hippocampus.

| In Vivo Model | Effect | Dosage | Reference |

| Microdialysis in rat hippocampus | Dose-related decrease in 5-HT output | 0.1, 0.3, 1.0, and 3 mg/kg, s.c. |

Signaling Pathways

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Its activation initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Activation of the 5-HT1A receptor also leads to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels, which collectively hyperpolarize the neuron and reduce neuronal excitability.

Caption: 5-HT1A Receptor Signaling Cascade.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound to 5-HT1A receptors.

1. Membrane Preparation:

-

Tissue (e.g., calf hippocampus) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove large debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in assay buffer.

2. Binding Assay:

-

Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT) and varying concentrations of this compound.

-

The incubation is carried out in a final volume of 250-500 µL of assay buffer.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin).

-

Incubate at room temperature or 37°C for a defined period (e.g., 60 minutes) to reach equilibrium.

3. Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

4. Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The equilibrium dissociation constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Caption: Radioligand Binding Assay Workflow.

In Vivo Microdialysis

This protocol outlines a general procedure for measuring the effect of this compound on extracellular 5-HT levels in the brain of an anesthetized rat.

1. Animal Preparation:

-

Male Sprague-Dawley rats are anesthetized (e.g., with chloral hydrate).

-

The animal is placed in a stereotaxic frame.

-

A microdialysis probe is implanted into the target brain region (e.g., ventral hippocampus).

2. Microdialysis Procedure:

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

A baseline of extracellular 5-HT is established by collecting several samples before drug administration.

3. Drug Administration and Sample Collection:

-

This compound is administered (e.g., subcutaneously) at the desired doses.

-

Dialysate collection continues for a specified period after drug administration.

4. Neurotransmitter Analysis:

-

The concentration of 5-HT in the dialysate samples is determined by high-performance liquid chromatography (HPLC) with electrochemical detection.

5. Data Analysis:

-

The 5-HT levels in the post-drug samples are expressed as a percentage of the mean baseline levels.

-

Statistical analysis is performed to determine the significance of the drug-induced changes in 5-HT levels.

Caption: In Vivo Microdialysis Experimental Workflow.

Conclusion

This compound is a valuable research tool for investigating the role of the 5-HT1A receptor in health and disease. Its high affinity and selectivity make it a precise pharmacological probe. This guide provides a foundational understanding of its commercial availability, key pharmacological characteristics, and the experimental approaches used to elucidate its mechanism of action. Researchers and drug development professionals can leverage this information to design and execute further studies aimed at exploring the therapeutic potential of targeting the 5-HT1A receptor.

References

Methodological & Application

Application Notes and Protocols for Sdz 216-525 In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sdz 216-525 is a research compound characterized primarily as a selective antagonist of the 5-HT1A serotonin receptor.[1][2][3] However, its pharmacological profile in vivo is complex, with some studies suggesting potential partial agonist activity or interaction with other receptors, such as the alpha 1-adrenoceptor.[4] These application notes provide a detailed overview of experimental protocols for investigating the in vivo effects of this compound, based on published research. The protocols described herein focus on rodent models to assess the compound's impact on serotonergic neurotransmission and related behaviors.

Mechanism of Action

This compound is reported to be a selective and high-affinity antagonist for the 5-HT1A receptor.[1] In several experimental models, it has been shown to lack intrinsic activity at this receptor. However, in vivo studies have revealed that this compound can paradoxically decrease the release of serotonin (5-HT) in the hippocampus of rats. This effect is dose-dependent and can be blocked by the 5-HT1/beta-adrenoceptor antagonist, (-)-pindolol. One hypothesis for this observation is that this compound may act as a partial agonist at the 5-HT1A autoreceptor, which is a subtype of the 5-HT1A receptor that regulates serotonin release. Another possibility is that the effects of this compound are mediated through an antagonist action at the alpha 1-adrenoceptor.

Further research has demonstrated that this compound can reverse the inhibitory effects of zinc on water intake in dehydrated rats, suggesting an interaction with a 5-HT1A receptor-related mechanism in this process.

Figure 1: Proposed mechanism of action for this compound at the serotonin synapse.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies involving this compound.

Table 1: Subcutaneous Administration in Rats

| Dosage (mg/kg, s.c.) | Animal Model | Observed Effect | Reference |

| 0.1, 0.3, 1.0, 3.0 | Chloral hydrate-anesthetized rats | Dose-related decrease in extracellular 5-HT in the ventral hippocampus. | |

| 1.0 | Chloral hydrate-anesthetized rats | Inhibitory effect on 5-HT release was blocked by (-)-pindolol (8 mg/kg, s.c.). | |

| 1.0 | Satiated rats | Significantly decreased hippocampal 5-HT release. | |

| 3.0, 10.0 | Satiated rats | Significantly increased food intake. |

Table 2: Intracerebroventricular Administration in Rats

| Dosage (µ g/rat , i.c.v.) | Animal Model | Observed Effect | Reference |

| 10.0 | Dehydrated rats with zinc-induced thirst blockade | Reversal of the zinc-induced inhibition of water intake. |

Experimental Protocols

Protocol 1: Microdialysis for Measuring Hippocampal 5-HT Release

This protocol is based on the methodology to assess the effect of this compound on serotonin release in the ventral hippocampus of anesthetized rats.

1. Animals:

-

Male Sprague-Dawley or Wistar rats (250-300g).

-

House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

2. Surgical Preparation:

-

Anesthetize rats with chloral hydrate (400 mg/kg, i.p.).

-

Place the animal in a stereotaxic frame.

-

Implant a microdialysis probe into the ventral hippocampus. Stereotaxic coordinates should be determined based on a rat brain atlas (e.g., Paxinos and Watson).

-

Allow the animal to stabilize for a period before starting the experiment.

3. Microdialysis Procedure:

-

Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

After a baseline collection period (e.g., 3-4 samples), administer this compound subcutaneously (s.c.) at the desired dose (e.g., 0.1, 0.3, 1.0, or 3.0 mg/kg).

-

Continue collecting dialysate samples for a designated period post-injection (e.g., 2-3 hours).

4. 5-HT Analysis:

-

Analyze the concentration of 5-HT in the dialysate samples using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

5. Data Analysis:

-

Express the 5-HT concentration in each sample as a percentage of the mean baseline concentration.

-

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with a vehicle control group.

References

- 1. The novel 5-HT1A receptor antagonist, this compound, decreases 5-HT release in rat hippocampus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The novel 5-HT1A receptor antagonist, this compound, decreases 5-HT release in rat hippocampus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a selective 5-HT1A receptor antagonist, reverts zinc-induced inhibition of water intake in dehydrated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo characterization of the putative 5-HT1A receptor antagonist SDZ 216,525 using two models of somatodendritic 5-HT1A receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sdz 216-525 Administration in Rat Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Sdz 216-525 in rat studies, based on currently available scientific literature. The information is intended to guide researchers in designing and executing experiments involving this compound.

Introduction

This compound is a potent and selective 5-HT1A receptor antagonist.[1][2][3][4] It is a valuable tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes. In preclinical rat studies, this compound has been utilized to explore its effects on neurotransmitter release, behavior, and as a pharmacological tool to block the effects of 5-HT1A receptor agonists.

Data Presentation

The following table summarizes the quantitative data on the administration and effects of this compound in rats, as reported in the literature.

| Administration Route | Dosing Range | Species/Strain | Key Findings | Reference |

| Subcutaneous (s.c.) | 0.1 - 3.0 mg/kg | Rat (anaesthetized) | Dose-related decrease in hippocampal 5-HT output. Estimated ED50 of at least 0.3 mg/kg. | [1] |

| Subcutaneous (s.c.) | 1.0, 3.0, 10 mg/kg | Rat (satiated) | Significantly increased food intake at 3 and 10 mg/kg. Significantly decreased hippocampal 5-HT release at 1 mg/kg. | |

| Subcutaneous (s.c.) | 0.63 mg/kg | Rat (Wistar) | Blocked the antidepressant-like effects of a 5-HT1A receptor agonist in the forced swim test. | |

| Intracerebroventricular (Third Ventricle) | 10 µ g/rat | Rat (Wistar, dehydrated) | Reversed zinc-induced inhibition of water intake. |

Experimental Protocols

The most commonly reported and well-characterized route of administration for this compound in rats is subcutaneous injection.

Protocol: Subcutaneous Administration of this compound in Rats

This protocol outlines the steps for preparing and administering this compound to rats via subcutaneous injection.

1. Materials:

-

This compound

-

Vehicle (e.g., sterile saline, distilled water, or a specific vehicle as determined by the solubility of the compound batch)

-

Vortex mixer

-

Sonicator (optional, for compounds that are difficult to dissolve)

-

Sterile syringes (1 ml) and needles (e.g., 25-27 gauge)

-

Animal scale

-

Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses

2. Procedure:

2.1. Drug Preparation:

-

Determine the required concentration of the this compound solution based on the desired dose (mg/kg) and the average weight of the rats. The injection volume should typically be between 1-5 ml/kg.

-

Carefully weigh the required amount of this compound powder.

-

Add the appropriate volume of the chosen vehicle to the powder.

-

Vortex the solution until the compound is completely dissolved. If necessary, use a sonicator to aid dissolution.

-

Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

-

Prepare fresh on the day of the experiment.

2.2. Animal Handling and Dosing:

-

Weigh each rat accurately on the day of the experiment to calculate the precise volume of the this compound solution to be administered.

-

Gently restrain the rat. One common method is to hold the rat by the scruff of the neck, which also exposes the dorsal subcutaneous space.

-

Lift the loose skin over the back, between the shoulder blades, to form a "tent."

-

Insert the needle into the base of the skin tent, parallel to the spine. Be careful not to puncture the underlying muscle.

-

Inject the calculated volume of the this compound solution.

-

Withdraw the needle and gently massage the injection site to aid in the dispersal of the solution.

-

Return the rat to its home cage and monitor for any adverse reactions.

Mandatory Visualization

The following diagrams illustrate key experimental workflows and signaling pathways related to the use of this compound.

Caption: Experimental workflow for subcutaneous administration of this compound in rats.

Caption: this compound mechanism of action as a 5-HT1A receptor antagonist.

References

- 1. The novel 5-HT1A receptor antagonist, this compound, decreases 5-HT release in rat hippocampus in vivo - PMC [pmc.ncbi.nlm.nih.gov]